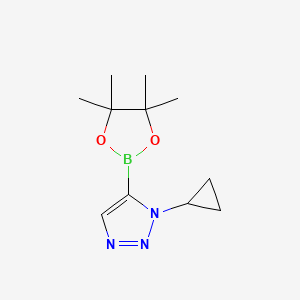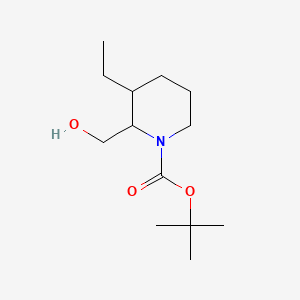![molecular formula C15H15N3O3 B13461645 3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)
3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione is a complex organic compound that features a unique structure combining a pyrroloindole moiety with a piperidine-2,6-dione ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of appropriate starting materials under controlled conditions to form the desired compound.
Wallach synthesis: This approach utilizes specific reagents and catalysts to facilitate the formation of the compound.
Dehydrogenation of imidazolines: This method involves the removal of hydrogen atoms from imidazoline precursors to form the target compound.
Marckwald synthesis: This route involves the reaction of alpha halo-ketones with suitable nucleophiles to form the desired product.
Análisis De Reacciones Químicas
3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield specific products.
Aplicaciones Científicas De Investigación
3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of 3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.
Pyrroloindole derivatives: These compounds have a similar core structure and are studied for their potential therapeutic applications.
Piperidine-2,6-dione derivatives: These compounds share the piperidine-2,6-dione ring and are used in various chemical and biological applications
Propiedades
Fórmula molecular |
C15H15N3O3 |
|---|---|
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
3-(7-oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H15N3O3/c19-13-2-1-12(14(20)17-13)18-7-9-5-8-3-4-16-11(8)6-10(9)15(18)21/h5-6,12,16H,1-4,7H2,(H,17,19,20) |
Clave InChI |
YGUDWXBFUYPAFU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C4C(=C3)CCN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)

![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)



![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
